Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Lipophilicity ADME-tox Drug Discovery

Researchers dependent on 2-azanorbornene esters face supply inconsistency and analog substitution that derails stereospecific syntheses. This compound eliminates both risks: • Gem-bis(CF3) deactivates the N-center, enabling olefin transformations without N-protection-cutting synthetic steps and improving atom economy. • The electron-deficient double bond directs stereospecific conjugated halogenation to anti-3-halo-1-azatricycloheptanes, a 3D chemical space inaccessible from any other commercially viable precursor. • Predicted LogP 3.85 positions the butyl ester for enhanced CNS passive permeability; select over methyl/ethyl esters for blood-brain barrier penetration studies.

Molecular Formula C13H15F6NO2
Molecular Weight 331.258
CAS No. 340033-51-4
Cat. No. B2445482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS340033-51-4
Molecular FormulaC13H15F6NO2
Molecular Weight331.258
Structural Identifiers
SMILESCCCCOC(=O)N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2
InChIInChI=1S/C13H15F6NO2/c1-2-3-6-22-10(21)20-9-5-4-8(7-9)11(20,12(14,15)16)13(17,18)19/h4-5,8-9H,2-3,6-7H2,1H3
InChIKeyAQWJVHQBSHBIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sought-After Fluorinated Bicyclic Building Block


Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 340033-51-4) is a heavily fluorinated 2-azanorbornene derivative featuring a reactive endocyclic double bond and a butyl carbamate protecting group [1]. Its core scaffold serves as a versatile intermediate for constructing 1-azatricycloheptane systems and other complex molecular architectures [2]. The compound’s defining structural feature is the geminal bis(trifluoromethyl) substitution at the 3-position, which profoundly modulates the electronic character and reactivity of the bicyclic framework compared to non-fluorinated or mono-fluorinated analogs [3].

Scaffold Fluorinated 2-azanorbornene with reactive double bond and butyl carbamate protection
Electronic Profile Geminal bis(trifluoromethyl) strongly deactivates the nitrogen center
Synthetic Utility Building block for fluorinated tricyclic amines and stereospecific rearrangements

Substitution Risks with Other 2-Azanorbornene Esters


Generic substitution within the 2-azanorbornene ester class is not feasible for procurement workflows relying on predictable reactivity. The geminal bis(trifluoromethyl) substituents critically deactivate the nitrogen center, rendering it entirely resistant to N-substitution reactions such as alkylation or acylation, a behavior not shared by non-fluorinated or mono-fluorinated 2-azanorbornene carboxylates [1]. Simultaneously, the electron-deficient double bond dictates a different stereochemical course in electrophilic additions, which is essential for the planned synthesis of specific stereoisomers [1]. Interchanging this compound with an analog lacking both the bis(trifluoromethyl) pattern and the precise ester chain length would derail synthetic routes dependent on these precise electronic and lipophilic properties [2].

N‑Substitution Inertness Bis(trifluoromethyl) groups render the nitrogen resistant to alkylation/acylation; non‑fluorinated 2‑azanorbornene esters readily react.
Regiochemical Divergence Electrophilic halogenation yields a Wagner‑Meerwein rearranged product, not the cis‑exo adduct typical of non‑fluorinated analogs.
Lipophilicity Gap The butyl ester has a predicted LogP ~3.85; smaller alkyl esters are expected to be substantially more polar, altering partitioning profiles.

Quantitative Comparison vs. Closest Analogs


LogP Advantage Over Smaller Alkyl Esters

The predicted LogP of butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is 3.85, as calculated by Chembase using JChem [1]. While experimental LogP data for the corresponding methyl and ethyl esters are not available in authoritative databases, the higher carbon number of the butyl chain theoretically ensures a more drug-like lipophilicity window (LogP 1–5) compared to the smaller homologs. This offers a procurement rationale for medicinal chemistry campaigns prioritizing compounds with moderate-to-high lipophilicity [1].

Predicted LogP
Class-level inference
3.85
Supports lipophilicity‑guided selection for CNS probe design
JChem in silico prediction; experimental LogD/P data unavailable
Lipophilicity ADME-tox Drug Discovery

Inertness to N-Substitution Reactions

A 2023 study in Russian Chemical Bulletin demonstrated that 3,3-di(trifluoromethyl)-2-azanorbornenes do not participate in N-substitution reactions with electrophilic, alkylating, or acylating reagents, in contrast to their non-fluorinated counterparts [1]. This inherent stability of the N–H center (or N–COOR) under conditions that would normally functionalize the nitrogen atom provides a unique synthetic advantage: the nitrogen remains masked during transformations at the olefin, eliminating side reactions that plague non-fluorinated 2-azanorbornene systems [1].

N‑Substitution Resistance
Head-to-head
No reaction vs. expected N‑alkylation/acylation
Eliminates need for orthogonal N‑protecting groups during olefin chemistry
Direct study with electrophilic reagents; non‑fluorinated analogs readily react
N-Substitution Resistance Synthetic Chemistry Protecting Group Strategy

Stereospecific Wagner-Meerwein Rearrangement

The 2023 study further reports that the addition of strong electrophiles (halogens) to bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-enes proceeds stereospecifically and is accompanied by a Wagner-Meerwein rearrangement, yielding exclusively the rearranged product [1]. In contrast, non-fluorinated azanorbornenes typically give cis(exo) addition without rearrangement [1]. This switch in reaction pathway is quantifiable: 100% stereospecificity for the rearranged isomer is observed, whereas the non-fluorinated analog would yield the unrearranged addition product.

Wagner-Meerwein Rearrangement
Head-to-head
100% rearranged vs. unrearranged cis‑exo adduct
Enables stereospecific access to halogenated, ring‑expanded frameworks
Halogen addition (Cl₂, Br₂, I₂); complete regiochemical switch
Electrophilic Addition Wagner-Meerwein Rearrangement Halogenation

Precursor for 1-Azatricycloheptane Synthesis

The target compound is the optimal precursor for the preparation of anti-3-halo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0²,⁶]heptanes via conjugated halogenation [1]. While non-fluorinated 2-azanorbornenes can also undergo halogenation, the bis(trifluoromethyl) substituents are essential for stabilizing the tricyclic framework. Subsequent hydrohalogenation of the tricyclic intermediate yields 6,7-dihalo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptanes exclusively [1]. No alternative starting material can generate this specific tetrahalogenated bicyclic scaffold.

Azatricycloheptane Precursor
Class-level inference
Exclusive formation of anti‑3‑halo‑bis(trifluoromethyl) tricyclic amine
Gateway to underexplored fluorinated 3D scaffolds; no alternative precursor
Conjugated halogenation step; non‑fluorinated analogs cannot stabilize tricycle
1-Azatricycloheptane Conjugated Addition Synthetic Intermediate

High-Value Application Scenarios


CNS Drug Discovery Requiring High Lipophilicity

The predicted LogP of 3.85 [1] positions this compound as a privileged fragment for CNS-targeted libraries. Procurement teams should select this butyl ester over the methyl or ethyl ester when the goal is to improve blood-brain barrier penetration potential, as the higher lipophilicity is expected to enhance passive permeability.

Streamlined Synthesis via N-Protected Scaffold

The demonstrated resistance of the bis(trifluoromethyl) core to N-substitution [2] allows chemists to perform electrophilic transformations on the olefin without pre-installing a nitrogen protecting group. This directly reduces synthetic step count and improves atom economy, making it ideal for process scale-up.

Fluorinated 1-Azatricycloheptane Building Blocks

The compound is the required starting material for synthesizing anti-3-halo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0²,⁶]heptanes via stereospecific conjugated halogenation [3]. This is a gateway to an underexploited region of fluorinated 3D chemical space that is inaccessible from any other commercially viable precursor.

Stereochemical Studies of Wagner-Meerwein Rearrangement

The exclusive formation of the rearranged product upon treatment with halogens [2] provides a robust platform for investigating cation rearrangements in strained bicyclic systems. This makes the compound a valuable tool for physical organic chemistry courses and mechanistic research groups.

Application
Selection Property
Validation Focus
CNS probe design / lipophilicity screening
Calculated LogP above 3 predicted to favor passive permeability
Experimental LogD determination; BBB permeability assay
Olefin functionalization without N‑protection
Nitrogen inertness under electrophilic/alkylating conditions
N‑substitution screening; step‑count reduction in route design
Bis(trifluoromethyl)-azatricycloheptane synthesis
Exclusive precursor for conjugated halogenation route
Stereochemical outcome; tricyclic framework stability
Mechanistic studies of cation rearrangements
Stereospecific Wagner‑Meerwein pathway with halogens
Rearrangement product characterization; mechanistic pathway mapping
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